Buzepide metiodide
CAS No.: 15351-05-0
Cat. No.: VC21332712
Molecular Formula: C23H31IN2O
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15351-05-0 |
|---|---|
| Molecular Formula | C23H31IN2O |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | 4-(1-methylazepan-1-ium-1-yl)-2,2-diphenylbutanamide;iodide |
| Standard InChI | InChI=1S/C23H30N2O.HI/c1-25(17-10-2-3-11-18-25)19-16-23(22(24)26,20-12-6-4-7-13-20)21-14-8-5-9-15-21;/h4-9,12-15H,2-3,10-11,16-19H2,1H3,(H-,24,26);1H |
| Standard InChI Key | HMFBCJNMIYZRKQ-UHFFFAOYSA-N |
| SMILES | C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] |
| Canonical SMILES | C[N+]1(CCCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] |
Introduction
| Identifier Type | Value |
|---|---|
| CAS Number | 15351-05-0 |
| PubChem CID | 27206 |
| ChEBI ID | CHEBI:135429 |
| Molecular Formula | C23H31IN2O |
| InChIKey | HMFBCJNMIYZRKQ-UHFFFAOYSA-N |
Synonyms
The compound is recognized by multiple synonyms in scientific and pharmaceutical contexts, including buzepide methiodide, spactin, diphexamide methiodide, difexamide methiodide, metazepium iodide, and N-(3,3-diphenyl-3-carbamoylpropyl)-N-methylperhydroazepinium iodide . These alternative names are important for comprehensive literature searches and cross-referencing across different databases and research publications.
Physical and Chemical Properties
Molecular Properties
Buzepide metiodide possesses a molecular weight of 478.4 g/mol with a chemical formula of C23H31IN2O . The structure consists of an amide functional group (-CONH2) attached to a carbon bonded to two phenyl rings, creating a diphenyl moiety. This is connected via a propyl chain to a quaternary nitrogen within a seven-membered azepanium ring (hexahydro-1H-azepinium), which carries a positive charge balanced by an iodide counterion .
Physical Characteristics
The physical state of buzepide metiodide at room temperature is solid, with a melting point range of 212-213°C accompanied by decomposition . This high melting point is characteristic of quaternary ammonium salts and indicates significant ionic bond strength. The topological polar surface area (TPSA) has been calculated to be 43.1 Ų, which provides insight into its potential for membrane permeability and bioavailability .
Structural Properties
The structural complexity of buzepide metiodide is reflected in its computed properties, as outlined in Table 2.
Table 2: Computed Structural Properties of Buzepide Metiodide
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| Heavy Atom Count | 27 |
| Complexity | 423 |
| Covalently-Bonded Unit Count | 2 |
These structural features contribute to the compound's specific interactions with biological targets, particularly cholinergic receptors .
Pharmacological Profile
Therapeutic Classification
Buzepide metiodide is primarily classified as an antispasmodic drug with significant cholinergic antagonist activity . It functions as a component of the pharmaceutical preparation known as vesadol, which is used in the treatment of gastrointestinal disorders characterized by excessive smooth muscle contractions or spasms. The anticholinergic properties of the compound are central to its therapeutic efficacy in reducing spasmodic activity.
Mechanism of Action
As a cholinergic antagonist, buzepide metiodide competitively inhibits muscarinic acetylcholine receptors, particularly in the gastrointestinal tract . This antagonism prevents the binding of acetylcholine to its receptors, thereby reducing the contractile response of smooth muscle tissues. The quaternary ammonium structure is crucial for this activity, as it mimics the charged structure of acetylcholine but lacks its stimulatory effect, resulting in receptor blockade rather than activation.
Toxicological Data
The toxicity profile of buzepide metiodide has been established through animal studies, with documented LD50 values that provide insight into its acute toxicity potential. The oral LD50 in rats is reported to be 2800 mg/kg, while in mice it is considerably lower at 820 mg/kg . These values suggest a moderate level of acute toxicity that necessitates careful dosing in clinical applications.
Thermal decomposition of buzepide metiodide results in the release of toxic nitrogen oxides and iodide fumes, which represents a potential hazard during manufacturing processes or under conditions of extreme heat .
Electrochemical Behavior and Analytical Applications
Electrochemical Characteristics
Detailed electrochemical studies of buzepide methiodide have been conducted using various voltammetric techniques including cyclic, linear sweep, and differential pulse voltammetry . These investigations, performed on glassy carbon electrodes at room temperature, revealed that the compound exhibits a pair of quasireversible peaks, indicating oxidation and reduction processes that can be detected electrochemically .
Redox Properties
The oxidation and reduction currents of buzepide metiodide demonstrate diffusion-controlled behavior within specific scan rate ranges. For oxidation, this control operates between scan rates of 5 to 500 mV s⁻¹, while for reduction, it is observed between 5 to 50 mV s⁻¹ . Both oxidation and reduction processes are significantly influenced by pH, with optimal electrochemical response observed in strongly acidic conditions (pH 1-4.5) .
The redox mechanism involves a two-electron transfer process, as calculated from the electrochemical data. The amide functional group (-CONH₂) in buzepide metiodide undergoes oxidation to form a carboxylic acid group (-COOH), representing a significant structural transformation that can be detected and quantified electrochemically .
Analytical Method Development
Based on the electrochemical properties of buzepide metiodide, researchers have developed an analytical method for its quantification in pharmaceutical formulations . Using differential pulse voltammetry (DPV), a linear response was established for current-concentration relationships in the range of 1.6 × 10⁻⁶ to 1.7 × 10⁻⁵ M, with a correlation coefficient of 0.9978 . The detection limit was determined to be 1.13 × 10⁻⁶ M, demonstrating the sensitivity of the method .
The optimized conditions for this analytical procedure included the use of Britton-Robinson buffer at pH 2.5, which provided highly resolved, diffusion-controlled oxidation peaks suitable for quantitative analysis . This electroanalytical method offers advantages in terms of sensitivity, selectivity, and ease of application for quality control of buzepide metiodide in pharmaceutical products.
Structure-Activity Relationship
Functional Groups and Activity
The amide group (-CONH₂) in buzepide metiodide serves multiple purposes in its pharmacological profile. While it contributes to hydrogen bonding capabilities that may influence receptor interactions, it also represents a site susceptible to metabolic transformation, as evidenced by its oxidation to a carboxylic acid group under electrochemical conditions . This oxidation pathway may be relevant to the compound's metabolic fate in biological systems.
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